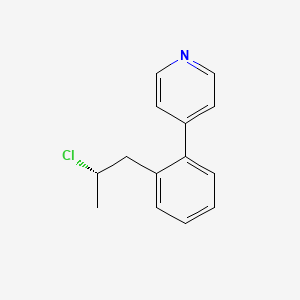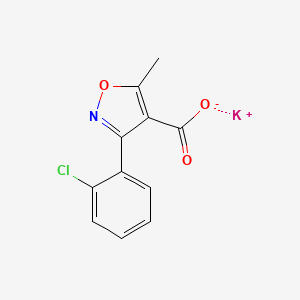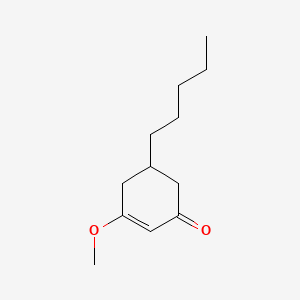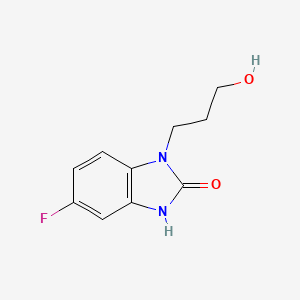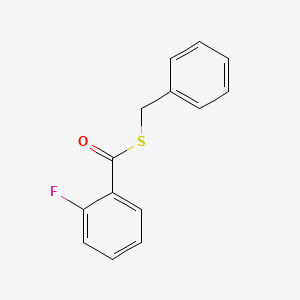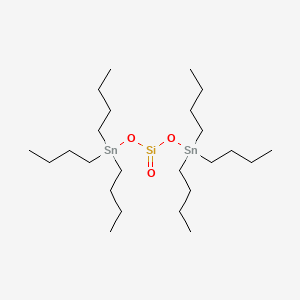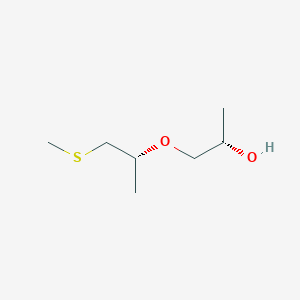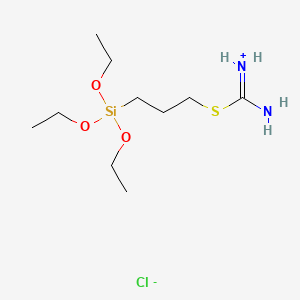
2-(3-(Triethoxysilyl)propyl)isothiouronium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(triethoxysilyl)propyl]isothiouronium chloride is a chemical compound with the molecular formula C10H25ClN2O3SSi and a molecular weight of 316.92 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[3-(triethoxysilyl)propyl]isothiouronium chloride typically involves the reaction of 3-(triethoxysilyl)propylamine with thiourea in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[3-(triethoxysilyl)propyl]isothiouronium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanol groups.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[3-(triethoxysilyl)propyl]isothiouronium chloride has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Mechanism of Action
The mechanism of action of 2-[3-(triethoxysilyl)propyl]isothiouronium chloride involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
2-[3-(triethoxysilyl)propyl]isothiouronium chloride can be compared with other similar compounds, such as:
3-(triethoxysilyl)propylamine: This compound lacks the isothiouronium group and is primarily used as a silane coupling agent.
3-(triethoxysilyl)propyl isocyanate: This compound contains an isocyanate group instead of an isothiouronium group and is used in different applications, such as in the production of polyurethane foams.
The uniqueness of 2-[3-(triethoxysilyl)propyl]isothiouronium chloride lies in its ability to form strong covalent bonds with a variety of substrates, making it versatile for multiple applications .
Properties
CAS No. |
58505-59-2 |
|---|---|
Molecular Formula |
C10H24N2O3SSi.ClH C10H25ClN2O3SSi |
Molecular Weight |
316.92 g/mol |
IUPAC Name |
[amino(3-triethoxysilylpropylsulfanyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C10H24N2O3SSi.ClH/c1-4-13-17(14-5-2,15-6-3)9-7-8-16-10(11)12;/h4-9H2,1-3H3,(H3,11,12);1H |
InChI Key |
VPHRVBKKRRDYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSC(=[NH2+])N)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


